
4,4,5,5,5-pentafluoropentyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-pentafluoropentyl 3-bromobenzoate is an organic compound that features a pentafluoropentyl group attached to a bromobenzoate moiety. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-pentafluoropentyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 4,4,5,5,5-pentafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-pentafluoropentyl 3-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzoate moiety can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 4,4,5,5,5-pentafluoropentanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: Major products are 3-bromobenzoic acid and 4,4,5,5,5-pentafluoropentanol.
Reduction: The primary product is the corresponding alcohol.
Scientific Research Applications
4,4,5,5,5-pentafluoropentyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4,5,5,5-pentafluoropentyl 3-bromobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The pentafluoropentyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5,5-pentafluoropentyl benzoate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-bromobenzoic acid: Lacks the pentafluoropentyl group, resulting in different physical and chemical properties.
4,4,5,5,5-pentafluoropentanol: The alcohol counterpart, which can be used as a precursor in the synthesis of 4,4,5,5,5-pentafluoropentyl 3-bromobenzoate.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the pentafluoropentyl group. This combination imparts distinct reactivity and physical properties, making it valuable in various applications where both fluorination and bromination are advantageous.
Properties
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF5O2/c13-9-4-1-3-8(7-9)10(19)20-6-2-5-11(14,15)12(16,17)18/h1,3-4,7H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQHQNVBJOBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OCCCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
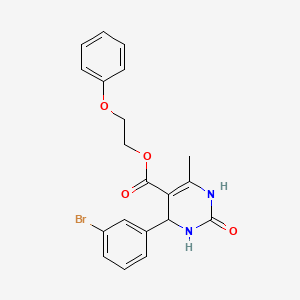
![1-{4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5096125.png)
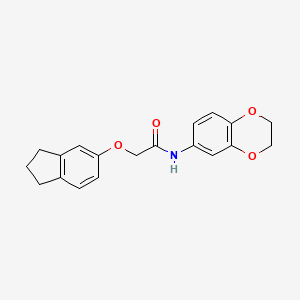
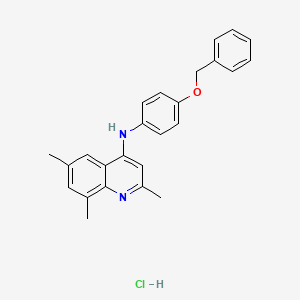
![2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate](/img/structure/B5096148.png)
![4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B5096165.png)
![3-butoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5096175.png)
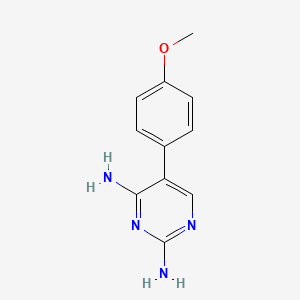
![(5Z)-5-[(3-nitrophenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5096187.png)
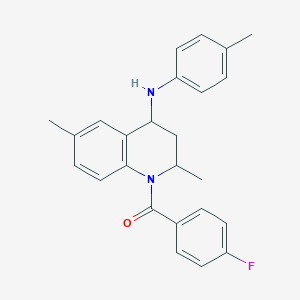
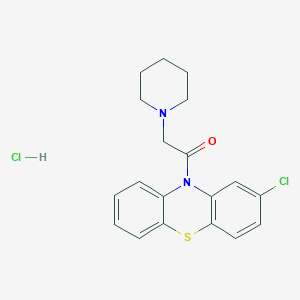
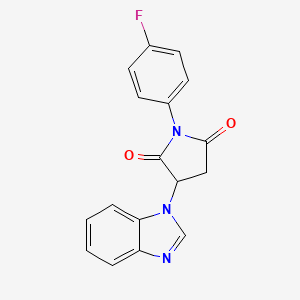
![2-(1H-imidazol-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5096207.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5096219.png)
